molecular formula C18H22N2O5S B2724779 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034423-58-8

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2724779
CAS No.: 2034423-58-8
M. Wt: 378.44
InChI Key: KZWPNZHNXSMQCG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

Sulfonamide derivatives have been explored for their biochemical properties, such as their role as high-affinity inhibitors of specific enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as potent inhibitors of kynurenine 3-hydroxylase , an enzyme involved in tryptophan metabolism. These compounds have shown efficacy in increasing kynurenic acid concentration in the brain, which is significant for neuroprotective strategies (Röver et al., 1997).

Antimicrobial Activity

Sulfonamide compounds, such as N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides , have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown high activity against Mycobacterium tuberculosis , indicating their potential as antituberculosis agents (Ghorab et al., 2017).

Photodynamic Therapy Applications

The development of new compounds with high singlet oxygen quantum yield for photodynamic therapy (PDT) represents another research avenue. Derivatives such as zinc phthalocyanine substituted with benzenesulfonamide groups have been synthesized, characterized, and proposed as potential photosensitizers for cancer treatment due to their photophysical and photochemical properties (Pişkin et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

The exploration of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 (COX-2) inhibitors has led to the identification of compounds with significant anti-inflammatory properties. These findings are crucial for the development of new therapeutics for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Future Directions

The future directions for research on “3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide” could involve studying its potential applications in various fields, given that similar compounds have shown a wide range of biological activities . Further studies could also focus on its synthesis, structural analysis, and detailed physical and chemical property characterization.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWPNZHNXSMQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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